molecular formula C13H16N2O B1322348 Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one CAS No. 159634-63-6

Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

Cat. No.: B1322348
CAS No.: 159634-63-6
M. Wt: 216.28 g/mol
InChI Key: XASIFTKVXJXECW-UHFFFAOYSA-N
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Description

. The compound is characterized by a spiro linkage between a piperidine ring and a quinoline moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one typically involves multi-component reactions that assemble complex molecules efficiently. One common method includes the condensation and cyclization of appropriate precursors under controlled conditions. For instance, a five-component reaction at the air-liquid interface has been demonstrated to accelerate the formation of spiro-pyrrolidine structures, which are closely related to spirocyclic compounds . The reaction conditions often involve mild heating and the use of microdroplets or thin films to facilitate the process.

Industrial Production Methods

Industrial production of Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and various substituted spirocyclic compounds.

Scientific Research Applications

Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one has diverse applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its bioactive properties.

    Chemical Biology: It serves as a molecular probe to study biological processes and interactions.

    Material Science: The unique spirocyclic structure is utilized in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spirocyclic structure but contains a chromane moiety instead of a quinoline moiety.

    Spiro[pyrrolidine-4,4’-quinolin]-2’(3’H)-one: Another spirocyclic compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one is unique due to its specific combination of a piperidine ring and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-9-13(5-7-14-8-6-13)10-3-1-2-4-11(10)15-12/h1-4,14H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASIFTKVXJXECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of benzyl 2′-oxo-2′,3′-dihydro-1′H-spiro[piperidine-4,4′-quinoline]-1-carboxylate (1.2 g, 3.4 mmol) and Pd/C (200 mg) in MeOH (20 mL) was hydrogenated under atmosphere pressure at room temperature for 3 h. The catalyst was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by preparative HPLC twice to give 1′H-spiro[piperidine-4,4′-quinolin]-2′(3′H)-one (110 mg, 11%) as a TFA salt. 1H NMR (CDCl3) δ 7.65 (d, J=7.5 Hz, 1H), 7.29-7.45 (m, 3H), 3.45 (d, J=12.3 Hz, 2H), 3.20 (t, J=12.3 Hz, 2H), 2.96 (s, 2H), 2.10-2.21 (m, 2H), 1.70 (d, J=14.1 Hz, 2H). MS (ESI) m/z 217.06 [M+H]+.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
Reactant of Route 2
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
Reactant of Route 3
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
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Reactant of Route 5
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Reactant of Route 6
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

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